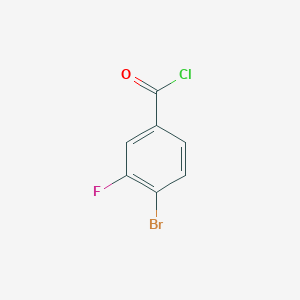

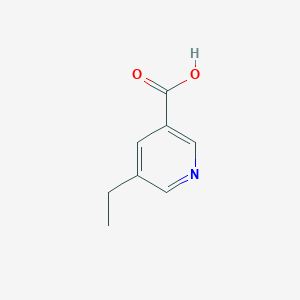

![molecular formula C7H4BrFN2 B1291569 6-Bromo-8-fluoroimidazo[1,2-a]pyridine CAS No. 474709-06-3](/img/structure/B1291569.png)

6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Descripción general

Descripción

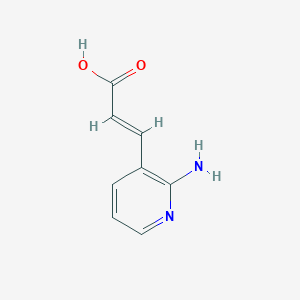

6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 474709-06-3 . It has a molecular weight of 215.02 and its IUPAC name is 6-bromo-8-fluoroimidazo[1,2-a]pyridine . The compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is 1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a solid at room temperature . The compound should be stored in a sealed container in a dry room at normal temperature .Aplicaciones Científicas De Investigación

Organic Chemical Synthesis Intermediate

“6-Bromo-8-fluoroimidazo[1,2-a]pyridine” is used as an organic chemical synthesis intermediate . This means it can be used in the production of a variety of other chemical compounds.

Medicinal Chemistry

Imidazopyridine, the core structure of “6-Bromo-8-fluoroimidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that “6-Bromo-8-fluoroimidazo[1,2-a]pyridine” could potentially be used in the development of new pharmaceuticals.

Material Science

Imidazopyridine is also useful in material science because of its structural character . This implies that “6-Bromo-8-fluoroimidazo[1,2-a]pyridine” could have applications in the development of new materials.

Synthesis Strategies

The synthesis of imidazopyridine scaffolds like “6-Bromo-8-fluoroimidazo[1,2-a]pyridine” can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . This highlights the versatility of “6-Bromo-8-fluoroimidazo[1,2-a]pyridine” in chemical synthesis.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

While specific future directions for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine are not available in the retrieved data, the compound’s presence in the field of organic synthesis and pharmaceutical chemistry suggests it may have potential applications in the development of new chemical reactions or therapeutic agents .

Propiedades

IUPAC Name |

6-bromo-8-fluoroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCQWSWEMFBIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621815 | |

| Record name | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |

CAS RN |

474709-06-3 | |

| Record name | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)